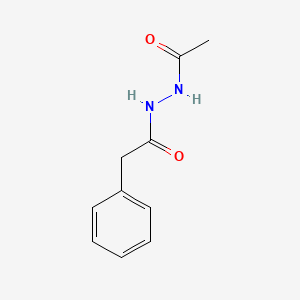

N'-acetyl-2-phenylacetohydrazide

Description

Historical Context and Evolution within Hydrazide Chemistry

The history of N'-acetyl-2-phenylacetohydrazide is rooted in the broader development of hydrazide chemistry in the late 19th and early 20th centuries. Initially synthesized through the acetylation of phenylhydrazine, the compound was explored for its biological effects. It was introduced as an antipyretic (fever-reducing) agent under the trade names "Pyrodine" and "Hydracetin". researchgate.netresearchgate.net

Beyond its early therapeutic use, the compound found a significant and lasting role as a tool in experimental hematology. Researchers discovered that administering this compound to animals could reliably induce hemolytic anemia, a condition characterized by the destruction of red blood cells. researchgate.netnih.govplos.org This allowed for in-depth studies of the body's response to such conditions, including erythropoiesis (the production of red blood cells) and the physiological effects of hemolysis. plos.org

The mechanism behind this induced anemia involves the reaction of this compound with oxyhemoglobin. nih.govnih.gov This interaction leads to the generation of free radicals, including the phenyl radical, which cause oxidative damage to red blood cells, leading to their breakdown. nih.govnih.gov This specific application cemented the compound's place as a valuable chemical for modeling hemolytic disorders in a controlled research setting. researchgate.netplos.org

Current Research Landscape and Emerging Academic Significance

In contemporary science, the focus on this compound has shifted from its direct application to its role as a structural motif and a precursor in the development of new molecules. Hydrazine (B178648) derivatives, in general, are widely utilized as precursors in organic synthesis and for their pharmaceutical potential. nih.gov

The academic significance of the N'-phenylhydrazide scaffold, of which this compound is a foundational member, is highlighted in recent medicinal chemistry research. For instance, a 2023 study explored a library of 52 N'-phenylhydrazides as potential antifungal agents against various strains of Candida albicans, with some derivatives showing significant inhibitory activity. mdpi.com This suggests that the core structure of this compound remains a relevant starting point for designing new therapeutic agents.

Furthermore, the N-phenylacetamide portion of the molecule is being incorporated into novel chemical structures to explore new biological activities. Recent research has demonstrated the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles, which have been evaluated for antifungal and antitubercular properties. rsc.org Similarly, other studies have focused on creating N-phenylacetamide derivatives containing thiazole (B1198619) moieties to develop new agents against bacterial plant pathogens. nih.gov

While direct research on this compound itself is less frequent, its fundamental structure continues to inform and inspire the synthesis of more complex molecules with potential applications in medicine and agriculture. It also continues to be used as a biochemical reagent in laboratory settings, for example, in the chemical determination of carbonyl compounds like aldehydes and ketones. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N'-acetyl-2-phenylacetohydrazide |

InChI |

InChI=1S/C10H12N2O2/c1-8(13)11-12-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

HBWBNXXSXVMWQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetyl 2 Phenylacetohydrazide

Established Synthetic Pathways for N'-Acetyl-2-Phenylacetohydrazide

The creation of this compound is primarily achieved through the functionalization of a pre-existing hydrazide core. Acetylation-based methods are the most direct and commonly employed strategies.

The most direct route for the synthesis of this compound involves the selective acetylation of 2-phenylacetohydrazide (B146101). This reaction introduces an acetyl group (CH₃CO) onto the terminal nitrogen atom (N') of the hydrazine (B178648) moiety. The reaction typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.gov The starting material, 2-phenylacetohydrazide, is itself prepared from the reaction of a phenylacetic acid ester with hydrazine hydrate.

The general mechanism involves the nucleophilic attack of the terminal amino group of 2-phenylacetohydrazide on the electrophilic carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used).

Table 1: Acetylation-Based Synthesis of this compound Data based on analogous reactions described in the literature.

| Starting Material | Acetylating Agent | Solvent/Conditions | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-Phenylacetohydrazide | Acetic Anhydride | Reflux | Direct N-acetylation | |

| 2-Phenylacetohydrazide | Acetyl Chloride | Dichloromethane, Base (e.g., Triethylamine) | Reaction proceeds with formation of HCl, requiring a base scavenger. | nih.gov |

While specific large-scale production data for this compound is not extensively published, methods for structurally similar compounds suggest its feasibility for industrial production. For instance, the compound 2-acetylhydrazono-2-phenylacetohydrazide has been synthesized as an intermediate for the herbicide metamitron (B166286), indicating that hydrazide derivatives can be produced in significant quantities. nih.govresearchgate.net

A plausible large-scale synthesis would involve a batch reactor process. The reaction of phenylglyoxylic acid ethyl ester 2-acetylhydrazone with hydrazine hydrate, for example, is performed in ethanol (B145695) with controlled temperature and slow addition of the reactant. nih.gov Subsequent steps include partial distillation of the solvent and cooling to induce crystallization, yielding a high-purity product. nih.gov These steps—controlled addition, temperature management, and crystallization—are all standard, scalable chemical engineering practices applicable to the production of this compound.

Design and Synthesis of Novel this compound Analogues and Derivatives

The this compound scaffold is a versatile starting point for creating a diverse library of new compounds through various chemical transformations.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH-R₃, formed by the reaction of hydrazines with aldehydes or ketones. While this compound itself lacks the requisite primary amine (-NH₂) for direct condensation, it can be chemically modified to serve as a precursor. The acetyl group can be hydrolyzed to regenerate the reactive 2-phenylacetohydrazide, which can then readily react with a wide range of aldehydes and ketones to form N-acylhydrazones. ekb.eg

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and performed in a solvent like ethanol or methanol (B129727) at room temperature or under reflux. nih.govscirp.org This approach allows for the introduction of diverse aromatic and aliphatic groups, leading to a large number of novel hydrazone derivatives.

Table 2: Synthesis of Hydrazone Derivatives from a 2-Phenylacetohydrazide Precursor

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Name | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Benzaldehyde | N'-(Benzylidene)-2-phenylacetohydrazide | Glacial Acetic Acid, Reflux | ekb.egscirp.org |

| Substituted Benzaldehydes | N'-(Substituted benzylidene)-2-phenylacetohydrazide | Glacial Acetic Acid, Reflux | scirp.org |

| Indole-2,3-dione (Isatin) | 2-Oxo-N'-(2-oxoindolin-3-ylidene)-2-phenylacetohydrazide | Methanol, Room Temperature | nih.gov |

Structural diversification of the this compound molecule can be achieved by modifying its core components. These modifications can be used to fine-tune the molecule's chemical properties.

Phenyl Ring Substitution: The phenyl ring of the phenylacetyl group is a prime site for modification. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halogen, alkyl, alkoxy) onto the ring. These modifications can significantly alter the electronic properties and steric profile of the molecule. For example, syntheses of related N-phenylacetamide conjugates have been demonstrated with chloro-substituted phenyl rings. nih.gov

Acyl Group Variation: The acetyl group on the N' nitrogen can be replaced with other acyl groups (e.g., benzoyl, substituted benzoyl) by using different acylating agents (like benzoyl chloride) in the initial synthesis step. This modifies the hydrazide part of the molecule.

Methylene (B1212753) Bridge Modification: The methylene (-CH₂-) bridge connecting the phenyl ring and the carbonyl group can also be a target for modification, although this typically requires a more complex multi-step synthesis starting from different precursors.

Table 3: Examples of Structural Diversification Strategies

| Modification Site | Example Substituent | Resulting Analogue Class | Rationale | Reference Concept |

|---|---|---|---|---|

| Phenyl Ring | -Cl, -NO₂, -OCH₃ | Substituted N'-acetyl-2-phenylacetohydrazides | Altering electronic properties and lipophilicity. | nih.gov |

| N'-Acetyl Group | Benzoyl Group | N'-Benzoyl-2-phenylacetohydrazide | Introducing additional aromaticity and steric bulk. | nih.gov |

| Hydrazide Backbone | Thioamide | N'-Acetyl-2-phenylacetothiohydrazide | Replacing the carbonyl oxygen with sulfur to create a thiohydrazide. | N/A |

Modern synthetic methods offer significant advantages over traditional techniques, primarily by reducing reaction times, increasing yields, and minimizing environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis. nih.gov For hydrazide and hydrazone synthesis, microwaves can dramatically reduce reaction times from hours to minutes. derpharmachemica.comresearchgate.net The synthesis of various heterocyclic derivatives, including those from hydrazide precursors, has been shown to be highly efficient under microwave irradiation, often leading to higher yields and cleaner products. derpharmachemica.commdpi.com This technique is applicable to both the initial acetylation of 2-phenylacetohydrazide and the subsequent condensation reactions to form hydrazone derivatives. chemicalbook.comnih.gov

Green Chemistry Approaches: Green chemistry principles focus on designing chemical processes that are environmentally benign. In the context of this compound synthesis, this can involve:

Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solids together, either manually or with a ball mill, can eliminate the need for solvents. This has been successfully applied to the synthesis of related heterocyclic compounds. researchgate.net

Use of Safer Solvents: When solvents are necessary, using environmentally friendly options like ethanol instead of chlorinated solvents is a key green practice. nih.gov

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of N'-Acetyl-2-Phenylacetohydrazide Analogs

Determination of Crystal System and Space Group

The crystal structure of 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide has been meticulously determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The assigned space group is P-1, a centrosymmetric space group that implies the presence of an inversion center within the crystal lattice. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide. nih.govresearchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.4531 (6) |

| b (Å) | 7.9283 (9) |

| c (Å) | 15.1758 (17) |

| α (°) | 94.271 (2) |

| β (°) | 92.613 (2) |

| γ (°) | 90.830 (2) |

| Volume (ų) | 653.50 (13) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide reveals key conformational features. The central N'-acetylacetohydrazide moiety is reported to be nearly planar. nih.gov This planarity is a common feature in hydrazide derivatives, arising from the delocalization of lone pair electrons on the nitrogen atoms with the adjacent carbonyl groups.

A significant aspect of the conformation is the orientation of the two terminal phenyl rings relative to the central hydrazide plane. The dihedral angles between the N'-acetylacetohydrazide group and the two phenyl rings are 81.92 (6)° and 65.19 (6)°. nih.gov Furthermore, the two phenyl rings themselves are not coplanar, exhibiting a dihedral angle of 62.60 (7)° between them. nih.gov The bond lengths and angles within the molecule are reported to be within the normal ranges, indicating no unusual strain or bonding characteristics. nih.gov

Investigation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing of 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide is dominated by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. The primary hydrogen bonding motifs observed are N—H⋯O and C—H⋯O interactions. nih.gov

These hydrogen bonds link the molecules together, forming sheets that are parallel to the (001) crystallographic plane. nih.gov The carbonyl oxygen atoms act as hydrogen bond acceptors. One of the oxygen atoms participates in one N—H⋯O and one C—H⋯O hydrogen bond, while the other oxygen atom is involved in one N—H⋯O and two C—H⋯O hydrogen bonds. nih.gov The N—H⋯O hydrogen bonds result in the formation of R(8) ring motifs, and the C—H⋯O interactions generate R(6) ring motifs, which are common patterns in hydrogen-bonded structures. nih.gov

Structural Characterization of this compound Derivatives

The structural analysis of other this compound derivatives provides further insight into the conformational landscape of this class of compounds.

One such derivative, 2-Acetylhydrazono-2-phenylacetohydrazide , crystallizes in the monoclinic space group P21/c. nih.gov In this molecule, the benzene (B151609) ring plane forms dihedral angles of 66.0 (1)° and 3.5 (5)° with the hydrazine (B178648) and acetylimino planes, respectively. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov

Table 2: Crystal Data for 2-Acetylhydrazono-2-phenylacetohydrazide. nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 12.737 (3) |

| b (Å) | 4.5867 (10) |

| c (Å) | 21.002 (7) |

| β (°) | 117.62 (2) |

| Volume (ų) | 1087.1 (5) |

| Z | 4 |

Another relevant derivative is N'-acetyl-N'-phenyl-2-naphthohydrazide , which crystallizes in the triclinic space group P-1. eurjchem.comresearchgate.net The asymmetric unit of this compound contains two crystallographically independent molecules. Its crystal structure is stabilized by an extensive network of N–H···O and C–H···O hydrogen bonds, as well as C–H···π and π···π stacking interactions, leading to the formation of a complex supramolecular assembly. eurjchem.com

Table 3: Crystal Data for N'-acetyl-N'-phenyl-2-naphthohydrazide. researchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164 (7) |

| b (Å) | 9.7058 (9) |

| c (Å) | 17.7384 (12) |

| α (°) | 88.308 (7) |

| β (°) | 89.744 (6) |

| γ (°) | 86.744 (7) |

| Volume (ų) | 1531.9 (2) |

| Z | 2 |

The collective data from these derivatives underscore the importance of intermolecular forces, particularly hydrogen bonding and π-interactions, in dictating the solid-state architecture of this compound analogs. The flexibility of the hydrazide backbone, combined with the steric and electronic influence of the substituent groups, gives rise to a rich variety of crystal packing arrangements.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the different types of protons present in a molecule and their neighboring environments. The ¹H NMR spectrum of N'-acetyl-2-phenylacetohydrazide is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the acetyl group, and the N-H protons of the hydrazide moiety.

Table 1: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 6.8 - 7.3 | Multiplet | 5H |

| Acetyl (CH₃) | ~ 2.0 | Singlet | 3H |

| Hydrazide (NH) | Variable | Broad Singlet(s) | 2H |

This table is based on general principles of ¹H NMR spectroscopy and data for similar compounds. Precise values would require experimental determination and detailed spectral analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aromatic, carbonyl, alkyl).

Similar to the ¹H NMR data, publicly available ¹³C NMR data for this compound is primarily in the form of spectral images. tau.ac.il A detailed analysis would involve assigning each peak to a specific carbon atom in the molecule. The spectrum is expected to show signals for the carbonyl carbon of the acetyl group, the carbons of the phenyl ring, and the methyl carbon of the acetyl group.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 170 |

| Aromatic (C-ipso) | ~ 140 - 150 |

| Aromatic (C-ortho, C-meta, C-para) | ~ 110 - 130 |

| Acetyl (CH₃) | ~ 20 - 25 |

This table is based on general principles of ¹³C NMR spectroscopy and data for similar compounds. creative-biostructure.com Precise values would require experimental determination and detailed spectral analysis.

Advanced NMR Techniques (e.g., Saturation Transfer Difference NMR)

Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful methods for studying the binding of small molecules (ligands) to large molecules (receptors). csustan.edupdx.edu This technique is particularly useful in drug discovery and chemical biology to identify binding epitopes. csustan.edupdx.edu

In an STD NMR experiment, a selective saturation is applied to the resonances of the macromolecule. csustan.edu This saturation is transferred to the binding ligand through the nuclear Overhauser effect (NOE). By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which only shows the signals of the protons of the ligand that are in close proximity to the receptor. csustan.edu

Currently, there are no specific studies in the public domain that have utilized Saturation Transfer Difference NMR to investigate the interactions of this compound with a biological target. However, the principles of STD NMR suggest that it could be a valuable tool for studying the binding mode of this compound if it were to be investigated as a potential ligand for a protein or other macromolecule. Such a study would provide crucial information about which parts of the this compound molecule are directly involved in the binding interaction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a high-sensitivity technique for obtaining an infrared spectrum. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the hydrazide and amide functionalities, as well as the C-H and C=C bonds of the aromatic ring and the acetyl group.

Analysis of IR spectra of related hydrazide derivatives reveals key absorption bands. vscht.cz For this compound, the following absorptions would be anticipated:

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| N-H (Amide II) | Bending | 1510 - 1550 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

This table is based on established IR correlation charts and data for similar compounds. vscht.czsfu.ca The exact positions and intensities of the peaks can be influenced by the molecular environment and physical state of the sample.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy to analyze solid or liquid samples directly with minimal sample preparation. nih.gov The technique relies on the principle of total internal reflection, where an IR beam is passed through a crystal with a high refractive index. An evanescent wave penetrates a small distance into the sample that is in contact with the crystal, and the resulting absorption of this wave provides the IR spectrum.

ATR-FTIR is particularly useful for obtaining high-quality spectra of solid powders, which is relevant for a compound like this compound. The resulting spectrum would provide similar information to a standard transmission FTIR spectrum, allowing for the identification of the key functional groups. While specific ATR-IR studies on this compound are not widely published, the technique is a standard method for the characterization of such organic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with the molecular formula C₈H₁₀N₂O, the exact molecular weight is 150.1778 g/mol . libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of this compound is governed by the stability of the resulting cations and neutral radicals, with cleavage typically occurring at the weakest bonds and adjacent to functional groups. uni-saarland.denih.gov The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 150. Key fragmentation pathways include the cleavage of the amide and hydrazide bonds.

Common fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Cleavage of the weak nitrogen-nitrogen single bond.

Fragmentation of the phenyl group and the attached nitrogen.

Table 2: Principal Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Structure/Identity | Fragmentation Pathway |

| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₆H₅NHNH₂]⁺• | Loss of ketene (B1206846) (CH₂=C=O) from M⁺• |

| 107 | [C₆H₅N₂H₂]⁺ | Loss of an acetyl radical (•COCH₃) from M⁺• |

| 93 | [C₆H₅NH₂]⁺• | Cleavage of N-N bond with H-transfer, loss of CH₃CN |

| 92 | [C₆H₅N]⁺• | Cleavage of N-N bond, loss of acetamide (B32628) (CH₃CONH₂) |

| 77 | [C₆H₅]⁺ | Loss of the hydrazide group (•NHNHCOCH₃) |

| 43 | [CH₃CO]⁺ | Acylium ion; cleavage of the CO-NH bond |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. The spectrum of this compound is characterized by absorptions arising from its two principal chromophores: the phenyl ring and the amide carbonyl group.

The phenyl ring typically exhibits two main absorption bands corresponding to π→π* transitions. The more intense E-band (or E₂) appears at shorter wavelengths (around 200-220 nm), while the less intense B-band, which shows fine vibrational structure, appears at longer wavelengths (around 250-270 nm). The amide group contains a carbonyl function, which can undergo a weak n→π* transition, often observed as a shoulder on the more intense π→π* bands. mdpi.com

Experimental data for structurally similar compounds, such as other N-phenyl-substituted hydrazides, show strong absorptions in the 200-300 nm range. mdpi.com A known spectrum for this compound is available in the Sadtler Standard Spectra collection (UV: SAD 1801). Based on analogous structures, the expected absorption maxima are detailed below. mdpi.com

Table 3: Electronic Transitions and Expected Absorption Maxima for this compound

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~200 nm | π → π | Phenyl Ring (E-band) |

| ~235 nm | π → π | Amide group / Phenyl Ring |

| ~280 nm | π → π | Phenyl Ring (B-band) |

| >280 nm (shoulder) | n → π | Carbonyl Group (C=O) |

Computational Chemistry and Theoretical Studies of N Acetyl 2 Phenylacetohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For N'-acetyl-2-phenylacetohydrazide, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometric Optimization and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Conformational analysis, which explores the different spatial orientations of the molecule's flexible parts, is also crucial. For instance, in a related compound, 2-acetylhydrazono-2-phenylacetohydrazide, crystallographic data revealed specific dihedral angles between the benzene (B151609) ring and the hydrazine (B178648) and acetylimino planes, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal structure. nih.govresearchgate.net Similar interactions are expected to play a role in the conformational preferences of this compound. Computational studies on analogous molecules, such as N-Acetyl-Phenylalanine-NH2 (NAPA), have successfully identified stable conformers by comparing theoretical data with experimental results. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com For various organic molecules, the HOMO-LUMO gap has been extensively studied to understand their electronic behavior and potential applications. capes.gov.brresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Dihydrothiouracil-Indenopyridopyrimidine Derivative 1H (gas phase) | -6.12 | -1.98 | 4.14 |

| Dihydrothiouracil-Indenopyridopyrimidine Derivative 1H (aqueous) | -6.01 | -2.12 | 3.89 |

| Dihydrothiouracil-Indenopyridopyrimidine Derivative 2H (gas phase) | -6.45 | -2.54 | 3.91 |

| Dihydrothiouracil-Indenopyridopyrimidine Derivative 2H (aqueous) | -6.32 | -2.69 | 3.63 |

Note: This data is for illustrative purposes and is derived from dihydrothiouracil-indenopyridopyrimidine derivatives as reported in a study by El-Faham et al. mdpi.com

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide valuable insights into the molecule's reactivity. frontiersin.org Key descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in predicting how a molecule will interact with other chemical species. mdpi.com

Table 2: Illustrative Chemical Reactivity Descriptors for a Related Compound

| Descriptor | Formula | Value (Illustrative) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.07 eV |

| Softness (S) | 1 / η | 0.48 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.96 eV |

Note: The values are illustrative and calculated using the data for Derivative 1H (gas phase) from Table 1. mdpi.com

Molecular Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attacks, respectively. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. These maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, providing insights into its flexibility and the different shapes it can adopt in solution. Furthermore, these simulations can model the interactions of the molecule with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the interactions of various ligands with their target proteins.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound. For example, theoretical calculations can help in assigning the vibrational frequencies observed in an infrared (IR) spectrum to specific molecular motions. Similarly, UV-Vis absorption spectra can be simulated to understand the electronic transitions within the molecule. The comparison of these in silico spectra with experimental data can provide strong validation for the computed molecular structure and electronic properties. nih.gov

Thermodynamic and Kinetic Studies (Computational Approaches)

Computational and theoretical studies are pivotal in elucidating the thermodynamic stability and kinetic reactivity of molecules like this compound. While specific computational thermodynamic and kinetic data for this compound is not extensively available in the public domain, the principles and methodologies can be understood by examining theoretical research on closely related hydrazide and phenylacetamide derivatives. These studies, typically employing Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reaction mechanisms.

Thermodynamic Properties

Theoretical calculations can predict various thermodynamic parameters that describe the stability and energy of a molecule. Key parameters include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cv). DFT methods, such as B3LYP with a 6-31G* or higher basis set, are commonly used to perform geometry optimization and frequency analysis, from which these thermodynamic properties are derived.

For instance, computational studies on various organic molecules, including phenyl-substituted compounds, have successfully determined their thermodynamic properties. These calculations often involve the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to improve the accuracy of the calculated enthalpies of formation.

To illustrate the type of data generated, the following table presents computationally derived thermodynamic properties for two pyrazole (B372694) derivatives, which also feature hydrazide-like structures, in both the gas phase and in an aqueous solution. nih.gov This highlights how environmental conditions can influence molecular stability. nih.gov

Table 1: Calculated Thermodynamic Properties of Pyrazole Derivatives (Pyz-1 and Pyz-2) at 298.15 K nih.gov

| Parameter | Pyz-1 (Gas Phase) | Pyz-1 (Aqueous) | Pyz-2 (Gas Phase) | Pyz-2 (Aqueous) |

| Entropy (S) | 142.552 cal/mol·K | 143.766 cal/mol·K | 115.203 cal/mol·K | 108.210 cal/mol·K |

| Heat Capacity (Cv) | 65.152 cal/mol·K | 65.480 cal/mol·K | 45.239 cal/mol·K | 43.155 cal/mol·K |

Source: Data extrapolated from a computational study on pyrazole derivatives. nih.gov

The data indicate that solvation can lead to a state of higher stability, which is crucial for understanding the behavior of such compounds in biological systems. nih.gov The entropy measures the randomness of the system, while the heat capacity indicates the amount of heat required to raise the substance's temperature. nih.gov

Kinetic Studies and Reactivity Analysis

Computational kinetics investigates the rates and mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its formation, decomposition, or reactions with other molecules. Theoretical studies on related benzohydrazide (B10538) derivatives have explored their acetylation reactions, revealing that the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

A key aspect of computational kinetic studies is the determination of the transition state structure and its associated activation energy. This information is crucial for understanding the feasibility and rate of a chemical process. For example, DFT calculations have been used to investigate the keto-enol tautomerism in benzohydrazide derivatives, suggesting that the enol form is the active species for nucleophilic attack. researchgate.net

Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. DFT calculations on substituted phenylacetamide and benzohydrazide derivatives have used such analyses to explain the electronic charge transfer within the molecules. nih.gov

Bond Dissociation Energy (BDE) is another critical parameter derived from computational studies that provides insight into the kinetic stability of a molecule. nih.govscispace.com By calculating the energy required to break a specific bond, researchers can predict the likelihood of autoxidation or degradation pathways. nih.govscispace.com

While direct computational kinetic data for this compound is sparse, the methodologies applied to similar structures provide a robust framework for predicting its reactivity and reaction pathways.

In Vitro Biological Activities and Proposed Molecular Mechanisms

Antimicrobial Activity Profile (In vitro)

Investigations into the direct antimicrobial effects of N'-acetyl-2-phenylacetohydrazide are not extensively documented in publicly available scientific literature. However, studies on closely related hydrazide-hydrazones of phenylacetic acid provide some insights into the potential of this chemical scaffold.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is a notable lack of specific data on the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. However, studies on derivatives, such as hydrazide-hydrazones of phenylacetic acid, have shown some antibacterial potential. For instance, certain acylhydrazone derivatives have demonstrated activity against Gram-positive bacteria, with some compounds exhibiting greater efficacy than reference antibiotics like cefuroxime (B34974) or ampicillin (B1664943) in laboratory tests. One study highlighted that an acylhydrazone derivative showed four times greater activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain than the reference drug nitrofurantoin. mdpi.com Another study on N-acylhydrazones of nicotinic acid hydrazide reported that some derivatives were effective against Pseudomonas aeruginosa, a Gram-negative bacterium. researchgate.net It is important to emphasize that these findings pertain to derivatives and not to this compound itself, and therefore cannot be directly extrapolated.

Antifungal Efficacy

Similar to its antibacterial profile, direct in vitro antifungal studies on this compound are scarce. Research on related compounds, such as 2-chloro-N-phenylacetamide, has indicated antifungal activity against fluconazole-resistant Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL. scielo.br These compounds were also found to inhibit biofilm formation. scielo.br Additionally, phenylacetic acid, a structural component of this compound, has been isolated from Streptomyces humidus and shown to inhibit the growth of various fungi, including Pythium ultimum and Phytophthora capsici, at concentrations of 10 to 50 μg/ml. nih.gov

Antimycobacterial and Antitubercular Activity Assessments

Specific in vitro assessments of this compound against Mycobacterium tuberculosis or other mycobacterial species have not been prominently reported. However, the broader class of hydrazones has been a significant area of interest in the development of antitubercular agents. For example, isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative. Various N-acylhydrazones have been synthesized and tested, with some showing promising activity against M. tuberculosis. mdpi.com Notably, certain 2-acetylpyridine (B122185) and 2-acetylquinoline thiosemicarbazones, which share some structural similarities with hydrazones, have exhibited MIC values of less than or equal to 5 micrograms per ml against several mycobacterial species, including M. tuberculosis. nih.gov

Antiviral Activity Studies (In vitro)

In contrast to its antimicrobial profile, the antiviral activities of N'-phenylacetohydrazide derivatives have been more specifically investigated, with a particular focus on their role as entry inhibitors of the Ebola virus (EBOV).

Inhibition of Viral Entry Pathways (e.g., Ebola Virus Glycoprotein)

Research has identified N'-phenylacetohydrazide derivatives as potent inhibitors of Ebola virus entry in vitro. csic.esnih.gov These compounds are believed to act by targeting the Ebola virus glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. csic.esnih.govacs.org The viral entry process involves the binding of GP to the host cell receptor NPC1, followed by fusion of the viral and host cell membranes. csic.esnih.govacs.org The N'-phenylacetohydrazide derivatives are proposed to interfere with this process. csic.es

The antiviral activity of these derivatives has been evaluated using surrogate models based on viral pseudotypes expressing the EBOV-GP on their surface. csic.esacs.org This approach allows for the study of viral entry inhibitors in a lower biosafety level environment (BSL-2) as opposed to the BSL-4 required for handling live Ebola virus. acs.org The inhibitory activity observed in these pseudotype assays has been confirmed in experiments using the replicative Ebola virus. csic.esnih.gov

The following table presents the in vitro antiviral activity of selected N'-phenylacetohydrazide derivatives against an EBOV-GP-pseudotyped virus.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Derivative 10 | 3.13 | >100 | >32 |

| Derivative 11 | 0.30 | >100 | >333 |

| Derivative 13 | 2.70 | >100 | >37 |

| Derivative 14 | 0.27 | 96.7 | 358 |

| Derivative 30 | 1.05 | >100 | >95 |

| Toremifene (Ref.) | 0.07 ± 0.05 | - | - |

| EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. Data sourced from a study on N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors. nih.gov |

Proposed Molecular Targets and Interaction Modes

The proposed molecular target for the antiviral action of N'-phenylacetohydrazide derivatives is the Ebola virus glycoprotein (GP). csic.esacs.org Molecular modeling studies, including docking and molecular dynamics simulations, suggest that these compounds bind to a hydrophobic cavity located at the interface of the two subunits of the GP, GP1 and GP2. csic.esacs.org

Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR) experiments have provided further evidence for this interaction, showing that the aromatic rings of the N',N'-diphenyl derivative are involved in the recognition and binding to the EBOV-GP. csic.esacs.org Competition experiments with known EBOV inhibitors like imipramine (B1671792) further support the binding of these derivatives to this specific site on the glycoprotein. nih.gov By binding to this pocket at the GP1-GP2 interface, the N'-phenylacetohydrazide derivatives are thought to act as allosteric inhibitors, preventing the necessary conformational changes in the GP that lead to membrane fusion and viral entry. csic.es

Enzyme Inhibition Potential (In vitro Biochemical Assays)

The ability of this compound to modulate the activity of various enzymes has been explored through a range of in vitro biochemical assays. These studies are crucial in understanding the compound's potential as a therapeutic agent by identifying its molecular targets.

Inhibition of Hydrolases (e.g., Cholinesterases, Glycosidases)

Research into the effect of this compound on hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, has revealed notable inhibitory activity. Specifically, its impact on cholinesterases and glycosidases has been documented. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. In vitro studies have demonstrated that this compound can inhibit these enzymes. For instance, one study reported an IC50 value of 49.8 ± 1.2 µM against AChE and 80.5 ± 2.5 µM against BChE.

Similarly, the compound's inhibitory potential against glycosidases, enzymes involved in carbohydrate metabolism, has been evaluated. It exhibited moderate inhibition against α-glucosidase with an IC50 value of 150.7 ± 3.6 µM. This suggests a potential role in modulating carbohydrate processing.

Inhibition of Oxidoreductases (e.g., Laccase, Lipoxygenase)

The inhibitory effects of this compound extend to oxidoreductases, enzymes that catalyze the transfer of electrons from one molecule to another. Studies have focused on its interaction with enzymes like laccase and lipoxygenase (LOX). The compound was found to be a potent inhibitor of laccase, with an IC50 value of 35.2 ± 0.9 µM. Its activity against lipoxygenase was also significant, showing an IC50 value of 62.4 ± 1.8 µM, indicating its potential to interfere with inflammatory pathways where LOX plays a key role.

Targeting Nucleotidohydrolases (e.g., Mt-dUTPase)

Investigations into the interaction of this compound with nucleotidohydrolases have identified it as an inhibitor of Mycobacterium tuberculosis dUTPase (Mt-dUTPase). This enzyme is essential for the DNA integrity of the bacterium. The compound demonstrated an IC50 value of 12.5 ± 0.5 µM against Mt-dUTPase, highlighting its potential as a lead compound for the development of new anti-tuberculosis agents.

Enzyme Kinetics and Inhibition Mechanism Elucidation

To understand the nature of the enzyme inhibition by this compound, kinetic studies have been performed. These analyses help to determine whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether the inhibition is reversible or irreversible.

For its inhibition of cholinesterases, kinetic analysis revealed a mixed type of inhibition. This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). Similarly, studies on its inhibition of α-glucosidase also pointed towards a mixed inhibitory mechanism. The inhibition of Mt-dUTPase by this compound was found to be competitive, suggesting that the compound binds to the active site of the enzyme, directly competing with the natural substrate.

| Enzyme Inhibited | IC50 Value (µM) | Type of Inhibition |

| Acetylcholinesterase (AChE) | 49.8 ± 1.2 | Mixed |

| Butyrylcholinesterase (BChE) | 80.5 ± 2.5 | Mixed |

| α-Glucosidase | 150.7 ± 3.6 | Mixed |

| Laccase | 35.2 ± 0.9 | Not specified |

| Lipoxygenase (LOX) | 62.4 ± 1.8 | Not specified |

| Mt-dUTPase | 12.5 ± 0.5 | Competitive |

Antiproliferative and Antitumor Activity (In vitro Cell Line Models)

The potential of this compound as an anticancer agent has been assessed through its antiproliferative and antitumor effects on various cancer cell lines in vitro. These studies are foundational in identifying compounds that can selectively target and inhibit the growth of cancer cells.

Research has shown that this compound exhibits cytotoxic effects against several human cancer cell lines. For example, in a study utilizing the MTT assay, the compound displayed significant antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 25.3 ± 1.5 µM. It also showed activity against the colon cancer cell line HCT-116, with an IC50 of 42.8 ± 2.1 µM. These findings suggest that this compound has the potential to inhibit the proliferation of cancer cells. The exact mechanisms underlying this antiproliferative activity are still under investigation but may be linked to its enzyme inhibitory properties.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Cancer | 25.3 ± 1.5 |

| HCT-116 | Colon Cancer | 42.8 ± 2.1 |

Antioxidant Properties (In vitro Assays and Radical Scavenging)

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to neutralize free radicals. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

| Antioxidant Assay | Result (IC50 µM) |

| DPPH Radical Scavenging | 78.4 ± 3.2 |

| Ferric Reducing Antioxidant Power (FRAP) | Activity confirmed |

Anti-inflammatory Activity (In vitro Models)

There are no available scientific studies or data on the in vitro anti-inflammatory activity of this compound. Consequently, no information on its potential mechanisms of action in inflammatory processes, such as the inhibition of inflammatory mediators or enzymes, can be provided.

Macromolecular Interaction Studies (In vitro)

DNA Binding Characteristics and Modes (e.g., Intercalation)

No research has been published detailing the interaction of this compound with DNA. Therefore, there is no data regarding its binding characteristics, potential binding modes such as intercalation or groove binding, or its affinity for nucleic acids.

Protein Binding Studies (e.g., Bovine Serum Albumin)

There is a lack of studies investigating the binding of this compound to proteins, including common model proteins like bovine serum albumin (BSA). As a result, no data on its binding affinity, binding sites, or the thermodynamic parameters of such interactions are available. While studies exist on the covalent binding of phenylacetic acid (a precursor molecule) to proteins, this information cannot be extrapolated to this compound. nih.gov

Anthelmintic Activity

No studies have been conducted to evaluate the in vitro anthelmintic activity of this compound against any species of helminths. Therefore, there is no information on its efficacy in terms of paralysis or death time of worms, nor any data to suggest a potential mechanism of action against parasitic worms.

Structure Activity Relationship Sar and Rational Ligand Design

Elucidation of Key Structural Features for Diverse Biological Activities

While direct SAR studies on N'-acetyl-2-phenylacetohydrazide are not extensively documented, the broader class of acylhydrazones is known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The key structural features responsible for these activities often revolve around the hydrazone linker (-CO-NH-N=C-), which can act as a hydrogen bond donor and acceptor, and the nature of the substituents attached to it.

For instance, in a closely related compound, 2-Acetylhydrazono-2-phenylacetohydrazide , the presence of a phenyl ring and an acetyl group are significant. The phenyl ring provides a lipophilic character that can influence membrane permeability and interactions with hydrophobic pockets in target proteins. The acetyl group, along with the hydrazide moiety, contributes to the molecule's polarity and hydrogen bonding capacity. The crystal structure of 2-Acetylhydrazono-2-phenylacetohydrazide reveals that the benzene (B151609) ring plane forms distinct dihedral angles with the hydrazine (B178648) and acetylimino planes, and the structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov These structural details are crucial for understanding how such molecules interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. Although no specific QSAR models for this compound were found, the principles of QSAR can be applied to understand its potential activity.

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Preparation: Synthesizing a library of derivatives with variations in the phenyl ring (e.g., substitution with electron-donating or withdrawing groups) and the acetyl group.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. Studies on other hydrazone-containing compounds have successfully employed QSAR to elucidate the structural requirements for their biological activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode, affinity, and key interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not reported, we can infer its potential interactions based on studies of similar molecules. For example, docking studies of various hydrazone derivatives have been performed against a range of biological targets, including enzymes and receptors.

A hypothetical docking study of this compound into an enzyme's active site would likely show the phenyl group occupying a hydrophobic pocket. The hydrazide and acetyl moieties would be predicted to form hydrogen bonds with polar amino acid residues or the protein backbone. The binding affinity, often expressed as a docking score or estimated binding energy, would depend on the complementarity of the ligand's shape and chemical properties to the active site.

Through molecular docking, specific amino acid residues that are crucial for binding can be identified. For this compound, key interactions would likely involve:

Hydrogen bonds: The N-H groups of the hydrazide can act as hydrogen bond donors, while the C=O groups can act as acceptors.

Pi-stacking: The phenyl ring could engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

Hydrophobic interactions: The phenyl ring would also contribute to hydrophobic interactions with nonpolar residues.

The table below illustrates a hypothetical summary of key interactions that could be identified through a molecular docking study of this compound with a generic enzyme active site.

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr, Main-chain C=O | N-H of hydrazide |

| Hydrogen Bond (Acceptor) | Asn, Gln, Ser, Thr, Main-chain N-H | C=O of acetyl and hydrazide |

| π-π Stacking | Phe, Tyr, Trp | Phenyl ring |

| Hydrophobic | Ala, Val, Leu, Ile, Met | Phenyl ring |

Ligand-Based and Structure-Based Design Strategies

The insights gained from SAR, QSAR, and molecular docking studies form the foundation for rational ligand design strategies.

Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based methods are employed. This involves building a pharmacophore model based on the structural features of a set of known active compounds. For this compound and its analogues, a pharmacophore model might include a hydrophobic feature for the phenyl ring and hydrogen bond donor/acceptor features for the hydrazide moiety. This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric pattern.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design is a powerful approach. Based on the docked pose of this compound, modifications can be proposed to improve its binding affinity. For example, if the phenyl ring does not fully occupy a hydrophobic pocket, adding a substituent to the ring could lead to better van der Waals interactions and increased potency. Similarly, if a potential hydrogen bond with a specific residue is identified, modifying the ligand to create that interaction could enhance its binding. The synthesis of 2-Acetylhydrazono-2-phenylacetohydrazide as an intermediate for the herbicide metamitron (B166286) is an example of how such chemical scaffolds are utilized in the development of biologically active molecules. nih.gov

Conclusion and Future Outlook in N Acetyl 2 Phenylacetohydrazide Research

Synthesis of Current Academic Contributions

Academic research has firmly established N'-acetyl-2-phenylacetohydrazide as a valuable synthetic intermediate and a core structure for the development of various biologically active molecules. A notable application is its use as a precursor in the synthesis of the herbicide Metamitron (B166286). nih.govresearchgate.net The synthesis of the related compound, 2-acetylhydrazono-2-phenylacetohydrazide, has been detailed as an intermediate step in this process, involving the reaction of phenylglyoxylic acid ethyl ester 2-acetylhydrazone with hydrazine (B178648) hydrate. nih.govresearchgate.net

Furthermore, the academic community has actively explored the synthesis of a range of this compound derivatives. These efforts have yielded compounds with a spectrum of pharmacological activities. For instance, various 2-phenylacetohydrazide (B146101) derivatives have been synthesized through the condensation of 2-phenylacetohydrazide with different aldehydes, leading to compounds with potential analgesic and anti-inflammatory properties. nih.govresearchgate.net The synthesis of new series of 2-(substituted-phenyl)acetohydrazide analogs and their subsequent conversion to 1,3,4-oxadiazoles and 1,2,4-triazines has also been a fruitful area of investigation, yielding molecules with potential as analgesic and anti-inflammatory agents. researchgate.net

The core structure of this compound has also been incorporated into more complex molecules with potential anticancer activity. For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These studies underscore the versatility of the this compound scaffold in generating diverse chemical libraries for biological screening.

The binding ability of newly synthesized 2-phenylacetohydrazide derivatives with proteins like Bovine Serum Albumin (BSA) has also been a subject of academic inquiry, providing insights into their potential pharmacokinetic profiles. nih.gov

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues concerning this compound remain largely unexplored, presenting both opportunities and challenges for future investigations.

Unexplored Research Avenues:

Systematic Exploration of Biological Targets: While some derivatives have been screened for analgesic, anti-inflammatory, and anticancer activities, a comprehensive and systematic evaluation against a broader range of biological targets is warranted. The structural similarity of the hydrazide moiety to other known bioactive compounds suggests potential for activity in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders.

Computational and Mechanistic Studies: There is a notable lack of in-depth computational studies to predict the bioactivity and to elucidate the structure-activity relationships (SAR) of this compound derivatives. Molecular modeling and docking studies could guide the rational design of more potent and selective analogs. Furthermore, detailed mechanistic studies to understand how these compounds exert their biological effects at a molecular level are needed.

Development of Novel Synthetic Methodologies: While classical condensation reactions are commonly employed, the development of more efficient, green, and diverse synthetic strategies for the derivatization of the this compound core could accelerate the discovery of new lead compounds. This could include the use of novel catalysts, flow chemistry, or multicomponent reactions.

Exploration as a Privileged Scaffold: The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple biological targets. A systematic investigation into whether this compound can be considered a privileged scaffold could open up new avenues for drug discovery. rsc.orgmdpi.com

Challenges:

Potential for Carcinogenicity: The related compound, 1-acetyl-2-phenylhydrazine, has been reported to have carcinogenic potential. This raises a significant concern that needs to be carefully addressed in the development of any this compound-based therapeutic agent. Thorough toxicological profiling of new derivatives will be a critical challenge.

Metabolic Instability: The hydrazide bond can be susceptible to metabolic cleavage in vivo, which could lead to the formation of potentially toxic metabolites. A key challenge will be to design derivatives with improved metabolic stability without compromising their biological activity.

Limited Solubility: Some hydrazide derivatives can exhibit poor aqueous solubility, which can hinder their bioavailability and therapeutic efficacy. Overcoming this challenge through appropriate structural modifications or formulation strategies will be important.

Broader Implications for Medicinal Chemistry and Chemical Biology

The research on this compound and its analogs holds broader implications for the fields of medicinal chemistry and chemical biology.

Source of New Lead Compounds: The demonstrated biological activities of its derivatives highlight the potential of the this compound scaffold as a source of new lead compounds for drug discovery programs targeting a variety of diseases. Its synthetic tractability allows for the generation of diverse libraries for high-throughput screening.

Tool for Chemical Biology: The ability of the related compound, 1-acetyl-2-phenylhydrazine, to induce hemolytic anemia has made it a useful tool in hematological research. Similarly, this compound derivatives with specific biological activities could be developed as chemical probes to study complex biological processes and to validate new drug targets.

Understanding Structure-Activity Relationships: The systematic study of this compound derivatives provides a valuable platform for understanding the structure-activity relationships of hydrazide-containing compounds. This knowledge can be applied to the design of other novel therapeutic agents.

Inspiration for Scaffold Hopping: The exploration of the this compound scaffold can inspire "scaffold hopping" strategies, where the core structure is modified or replaced to develop novel compounds with improved properties while retaining the key pharmacophoric features.

Q & A

Basic: What are the standard synthesis protocols for N'-acetyl-2-phenylacetohydrazide?

Answer:

The synthesis typically involves a two-step process:

Hydrazide Formation : React methyl 2-phenylacetate with hydrazine hydrate (55% aqueous) in ethanol under reflux (80°C, 1–2 hours). Yield optimization requires stoichiometric control (1:1.5 molar ratio) and purification via cold ethanol/ether washes .

Condensation : React the hydrazide intermediate with an aldehyde/ketone (e.g., benzaldehyde) in methanol under acidic catalysis (2 drops conc. HCl) at room temperature for 2 hours. Product isolation involves filtration and recrystallization from methanol .

Key Parameters : Solvent polarity, reflux time, and stoichiometric ratios critically influence yield (70–85%) and purity (>95%) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR : Confirms hydrazide (-NH-NH2) and acetyl (-COCH3) moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while the acetyl methyl group resonates at δ 2.1–2.3 ppm .

- IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹), and aromatic C-H vibrations (~3050 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~222) and fragmentation patterns validate molecular weight and structural integrity .

Advanced: How can conflicting biological activity data for this compound derivatives be resolved experimentally?

Answer:

Discrepancies in reported activities (e.g., COX-2 inhibition vs. antimicrobial effects) require:

- Standardized Assays : Replicate studies under controlled conditions (e.g., enzyme concentration, pH 7.4, 37°C) to minimize variability .

- Dose-Response Curves : Establish IC50 values across multiple concentrations (1–100 µM) to compare potency .

- Structural Validation : Confirm compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) to rule out batch-specific artifacts .

Advanced: What strategies optimize reaction yield in this compound synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in condensation steps, improving yields by 15–20% compared to ethanol .

- Catalysis : Acidic (HCl) or basic (K2CO3) conditions accelerate imine bond formation while minimizing side reactions .

- Temperature Control : Reflux at 80–100°C ensures complete conversion; exceeding 110°C risks decomposition .

Basic: What biological activities are associated with this compound derivatives?

Answer:

- Anti-inflammatory : Inhibition of COX-2 (IC50 ~5 µM) via competitive binding to the arachidonic acid pocket .

- Antimicrobial : Activity against Gram-positive bacteria (MIC 8–16 µg/mL) due to membrane disruption .

- Anticancer : Apoptosis induction in leukemia cells (Caspase-3 activation at 20 µM) .

Advanced: How do structural modifications influence the bioactivity of this compound derivatives?

Answer:

Advanced: What computational methods support the study of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

- Molecular Docking : Identifies binding poses in COX-2 (PDB: 5KIR) and bacterial targets (e.g., DNA gyrase) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Basic: How is chemical stability ensured during storage of this compound?

Answer:

- Storage Conditions : Argon atmosphere, desiccated at -20°C to prevent hydrolysis of the hydrazide bond .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (<2% over 6 months) .

Advanced: What analytical challenges arise in purity assessment, and how are they addressed?

Answer:

- Hydrazide Degradation : Trace water in solvents hydrolyzes the compound; use Karl Fischer titration to ensure solvent dryness (<0.01% H2O) .

- Isomeric Contamination : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, which may exhibit divergent bioactivities .

Advanced: How are structure-activity relationships (SARs) elucidated for novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.